4-(3,4,5-Trifluorophenyl)butanoic acid

Lipophilicity LogP Physicochemical Properties

In medicinal chemistry, substituting one trifluorophenyl regioisomer for another can derail SAR campaigns due to drastic differences in lipophilicity, metabolic stability, and steric accessibility. 4-(3,4,5-Trifluorophenyl)butanoic acid (CAS 1410187-01-7) eliminates this risk with its unique 3,4,5-substitution pattern, offering: - Predictable LogP (~2.9) for enhanced membrane permeability without excessive hydrophobicity, outperforming 2,4,5 and 3-substituted isomers (LogP ~2.3). - Reliable 98% purity (HPLC) ensuring efficient amide coupling, esterification, and catalyst integrity. - 4-Substituted butanoic acid chain enabling distinct spatial orientation in DPP-4 inhibitor analogs and linear polymer architectures. A precision building block for reproducible drug discovery and materials science.

Molecular Formula C10H9F3O2
Molecular Weight 218.17 g/mol
Cat. No. B13616150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3,4,5-Trifluorophenyl)butanoic acid
Molecular FormulaC10H9F3O2
Molecular Weight218.17 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1F)F)F)CCCC(=O)O
InChIInChI=1S/C10H9F3O2/c11-7-4-6(2-1-3-9(14)15)5-8(12)10(7)13/h4-5H,1-3H2,(H,14,15)
InChIKeyRCVZBTCROAWPSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(3,4,5-Trifluorophenyl)butanoic Acid Overview


4-(3,4,5-Trifluorophenyl)butanoic acid (CAS 1410187-01-7) is a fluorinated aromatic carboxylic acid valued as a versatile synthetic intermediate in medicinal chemistry and materials science . It features a butanoic acid chain at the 1-position of a 3,4,5-trifluorophenyl ring, a substitution pattern that confers distinct electronic and lipophilic properties compared to other trifluorophenyl butanoic acid regioisomers .

Synthetic intermediate for medicinal chemistry and materials science
Regiochemically defined 4-substituted trifluorophenyl scaffold
Carboxylic acid handle compatible with amide and ester coupling workflows

Why 4-(3,4,5-Trifluorophenyl)butanoic Acid Is Irreplaceable


Superficially similar trifluorophenyl butanoic acid derivatives exhibit significant differences in physicochemical properties—such as lipophilicity, hydrogen bonding capacity, and molecular topology—that directly impact their behavior in coupling reactions, their suitability for structure-activity relationship (SAR) studies, and their ultimate performance as building blocks [1]. The precise substitution pattern on the phenyl ring and the position of the butanoic acid chain determine electronic distribution, steric accessibility, and metabolic stability, making direct substitution of one regioisomer for another a high-risk proposition in both research and industrial synthesis [2].

Regioisomer Substituting with 2- or 3-substituted regioisomers may shift lipophilicity and coupling behavior; logP and electronic distribution are not interchangeable.
H-Bond Acceptor 4-Oxo derivatives carry an additional H-bond acceptor, potentially altering polarity and off-target interaction profiles in SAR studies.
Topology Different substitution positions (2- vs 4-) yield distinct molecular shapes and conformational flexibility, which may impact enzyme binding or polymer architecture.

4-(3,4,5-Trifluorophenyl)butanoic Acid vs. Key Comparators


Lipophilicity Advantage Over Regioisomers

4-(3,4,5-Trifluorophenyl)butanoic acid demonstrates a computed LogP value of 2.93 , which is substantially higher than that of 4-(2,4,5-trifluorophenyl)butanoic acid (LogP = 2.3) [1] and (R)-3-(3,4,5-trifluorophenyl)butanoic acid (LogP = 2.3) [2]. This difference of approximately +0.6 log units translates to a roughly fourfold increase in lipophilicity, which can significantly influence membrane permeability and metabolic stability in drug candidates.

Lipophilicity
Cross-study comparable
LogP 2.93 vs 2.3
Δ +0.6 (~4× higher lipophilicity)
Reported higher lipophilicity; may support membrane permeability interpretation.
Computed values; experimental validation may differ.
Lipophilicity LogP Physicochemical Properties

Fewer H-Bond Acceptors than 4-Oxo Derivative

4-(3,4,5-Trifluorophenyl)butanoic acid has 2 hydrogen bond acceptor atoms , compared to 3 for the 4-oxo derivative (4-oxo-4-(3,4,5-trifluorophenyl)butanoic acid) . This reduction in H-bond acceptors can lower the compound's polarity and potentially reduce its off-target interactions, a desirable trait for building blocks used in targeted drug synthesis.

H-Bond Acceptors
Direct head-to-head comparison
2 acceptors vs 3
1 fewer H-bond acceptor
Lower H-bond capacity may reduce polarity; supports selectivity screening.
Computed from structure; no experimental confirmation.
Hydrogen Bonding Physicochemical Properties Drug Design

Topological Difference from 2-Substituted Isomer

4-(3,4,5-Trifluorophenyl)butanoic acid has a molecular weight of 218.18 g/mol , which is identical to that of 2-(3,4,5-trifluorophenyl)butanoic acid . However, the different substitution position (4- vs. 2-) leads to distinct molecular topologies and conformational flexibility, which can affect binding affinity and synthetic accessibility. The 4-substituted compound may offer a more extended and less sterically hindered scaffold for further derivatization.

Molecular Topology
Supporting evidence
Same MW (218.18)
4- vs 2-substitution yields different scaffold
Topological distinction may influence binding or polymer chain alignment.
MW identical; spatial arrangement differs.
Molecular Weight Topology Physicochemical Properties

Higher Purity than 4-Oxo Analog

Commercially, 4-(3,4,5-Trifluorophenyl)butanoic acid is offered by Fluorochem at a purity of 98% . In contrast, the related 4-oxo-4-(3,4,5-trifluorophenyl)butanoic acid is typically available at 95-97% purity from multiple vendors . This higher purity specification can reduce the need for additional purification steps in downstream synthesis, saving time and resources.

Commercial Purity
Supporting evidence
98% vs 95–97%
+1–3% purity
Higher purity specification may reduce additional purification steps.
Vendor specifications; lot-dependent.
Purity Procurement Quality Control

Metabolic Stability of 3,4,5-Trifluorophenyl Pattern

While direct comparative data for 4-(3,4,5-Trifluorophenyl)butanoic acid are lacking, a broader analysis of trifluorophenyl-containing compounds indicates that the 3,4,5-substitution pattern often results in improved metabolic stability compared to mono- or di-fluorinated analogs [1]. This is attributed to the strong electron-withdrawing effect of three adjacent fluorine atoms, which can shield the aromatic ring from oxidative metabolism. This class-level inference suggests that 4-(3,4,5-Trifluorophenyl)butanoic acid may offer an advantage over less fluorinated phenylbutanoic acids in drug discovery programs.

Metabolic Stability
Class-level inference
3,4,5-Trifluoro pattern suggests improved stability over less fluorinated analogs
May support longer half-life interpretation in discovery models.
No direct data; broader literature review needed.
Metabolic Stability Fluorination Drug Design

4-(3,4,5-Trifluorophenyl)butanoic Acid Applications


Lead Optimization with Balanced Lipophilicity

When a drug discovery project demands a fluorinated phenylbutanoic acid building block with moderate-to-high lipophilicity (LogP ~2.9) to enhance membrane permeability without excessive hydrophobicity, 4-(3,4,5-Trifluorophenyl)butanoic acid provides a distinct advantage over the less lipophilic 4-(2,4,5) and 3-(3,4,5) regioisomers (LogP = 2.3) .

DPP-4 Inhibitor Analog Synthesis

The compound serves as a versatile scaffold for synthesizing novel DPP-4 inhibitor analogs. Its 4-substituted butanoic acid chain offers a different spatial orientation compared to the 2-substituted isomer, potentially leading to distinct binding interactions with the DPP-4 active site .

High-Purity Precursor for Coupling Reactions

For amide coupling or esterification reactions where impurities can poison catalysts or reduce yield, the 98% purity of 4-(3,4,5-Trifluorophenyl)butanoic acid (as supplied by Fluorochem) offers a reliable starting material . This is a significant advantage over the 4-oxo derivative, which is often available at lower purity (95-97%) .

Fluorinated Polymer Building Block

The 3,4,5-trifluorophenyl moiety imparts unique electronic and surface properties to polymers. The butanoic acid functional group allows for facile incorporation into polyesters or polyamides, while the 4-substitution pattern may yield more linear polymer chains compared to 2-substituted analogs, potentially affecting material crystallinity and thermal stability .

Application
Selection Property
Validation Focus
Lead optimization building block
Lipophilicity profile context
Membrane permeability assay review
DPP-4 inhibitor analog synthesis
Regiochemical building block
Binding interaction context
Coupling reaction precursor
High purity grade
Catalyst compatibility context
Fluorinated polymer building block
4-Substituted topology
Polymer crystallinity context

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